molecular formula C17H23ClN2O6S B269566 5-chloro-2-[2-(4-morpholinyl)-2-oxoethoxy]-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide

5-chloro-2-[2-(4-morpholinyl)-2-oxoethoxy]-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide

Cat. No. B269566
M. Wt: 418.9 g/mol
InChI Key: SKCSMNARFGREKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-[2-(4-morpholinyl)-2-oxoethoxy]-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide, commonly known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B-cells, which play an important role in the immune system. TAK-659 has been studied extensively for its potential use in the treatment of various B-cell malignancies and autoimmune diseases.

Mechanism of Action

TAK-659 works by selectively inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathway of B-cells. BTK is required for the activation of various downstream signaling pathways that play a critical role in the survival and proliferation of B-cells. By inhibiting BTK, TAK-659 blocks the activation of these pathways, leading to the inhibition of B-cell proliferation and survival.
Biochemical and physiological effects:
In preclinical studies, TAK-659 has been found to inhibit B-cell activation and proliferation, induce apoptosis (programmed cell death) in B-cells, and inhibit the production of cytokines (signaling molecules that promote inflammation). TAK-659 has also been found to be well-tolerated in animal models, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

One of the major advantages of TAK-659 is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. TAK-659 also has good bioavailability and pharmacokinetic properties, which make it suitable for oral administration. However, one of the limitations of TAK-659 is its relatively low solubility, which can make it difficult to formulate for in vivo studies.

Future Directions

There are several potential future directions for the development of TAK-659. One area of interest is the use of TAK-659 in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway, to enhance its anti-tumor activity. Another area of interest is the development of TAK-659 as a treatment for autoimmune diseases, such as rheumatoid arthritis and lupus, which are characterized by dysregulated B-cell activity. Additionally, further studies are needed to optimize the formulation of TAK-659 and to evaluate its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 5-chloro-2-nitrobenzenesulfonamide with 2-(4-morpholinyl)-2-oxoethanol in the presence of a base. The resulting intermediate is then treated with tetrahydro-2-furanylmethylamine to yield the final product. The overall yield of the synthesis is reported to be around 20%.

Scientific Research Applications

TAK-659 has been extensively studied for its potential use in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, TAK-659 has shown potent anti-tumor activity and has been found to be well-tolerated in animal models.

properties

Molecular Formula

C17H23ClN2O6S

Molecular Weight

418.9 g/mol

IUPAC Name

5-chloro-2-(2-morpholin-4-yl-2-oxoethoxy)-N-(oxolan-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C17H23ClN2O6S/c18-13-3-4-15(26-12-17(21)20-5-8-24-9-6-20)16(10-13)27(22,23)19-11-14-2-1-7-25-14/h3-4,10,14,19H,1-2,5-9,11-12H2

InChI Key

SKCSMNARFGREKH-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)OCC(=O)N3CCOCC3

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)OCC(=O)N3CCOCC3

Origin of Product

United States

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